molecular formula C15H13Cl2NO4S B2449908 N-(4-Acetylphenyl)-2,5-dichloro-4-methoxybenzenesulfonamide CAS No. 2361776-55-6

N-(4-Acetylphenyl)-2,5-dichloro-4-methoxybenzenesulfonamide

Cat. No. B2449908
CAS RN: 2361776-55-6
M. Wt: 374.23
InChI Key: CNNLIIKRURNZMB-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2,5-dichloro-4-methoxybenzenesulfonamide, also known as ADCS, is a sulfonamide compound that has been widely studied for its potential applications in scientific research. ADCS is a highly potent and selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells.

Mechanism of Action

N-(4-Acetylphenyl)-2,5-dichloro-4-methoxybenzenesulfonamide selectively inhibits the activity of CA IX by binding to its active site. CA IX plays a crucial role in regulating the pH balance of cancer cells, and its inhibition by this compound disrupts this balance, leading to cell death. The selectivity of this compound for CA IX over other carbonic anhydrase isoforms makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on the growth and metastasis of cancer cells in vitro and in vivo. In addition, this compound has also been investigated for its potential use in imaging and diagnosis of cancer. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-Acetylphenyl)-2,5-dichloro-4-methoxybenzenesulfonamide is its high selectivity for CA IX over other carbonic anhydrase isoforms. This selectivity makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on N-(4-Acetylphenyl)-2,5-dichloro-4-methoxybenzenesulfonamide. One area of focus is the development of more efficient synthesis methods for this compound. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound. Finally, the potential use of this compound in combination with other cancer therapies should be investigated to determine its effectiveness in improving cancer treatment outcomes.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in cancer research. Its high selectivity for CA IX makes it a promising candidate for cancer therapy. Further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential use in combination with other cancer therapies.

Synthesis Methods

The synthesis of N-(4-Acetylphenyl)-2,5-dichloro-4-methoxybenzenesulfonamide involves the reaction of 4-acetylphenylsulfonamide with 2,5-dichloro-4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high purity.

Scientific Research Applications

N-(4-Acetylphenyl)-2,5-dichloro-4-methoxybenzenesulfonamide has been extensively studied for its potential applications in cancer research. CA IX is overexpressed in many types of cancer cells, making it a promising target for cancer therapy. Inhibition of CA IX by this compound has been shown to reduce the growth and metastasis of cancer cells in vitro and in vivo. In addition, this compound has also been investigated for its potential use in imaging and diagnosis of cancer.

properties

IUPAC Name

N-(4-acetylphenyl)-2,5-dichloro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-9(19)10-3-5-11(6-4-10)18-23(20,21)15-8-12(16)14(22-2)7-13(15)17/h3-8,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNLIIKRURNZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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